molecular formula C12H24N2O2 B2452471 Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate CAS No. 1492693-44-3

Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate

Cat. No. B2452471
CAS RN: 1492693-44-3
M. Wt: 228.336
InChI Key: VCKJURRWALNUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2 . It is a solid or semi-solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-7-13(6)12(4,5)9-14/h7-9H2,1-6H3 . The molecular weight of the compound is 228.33 .


Physical And Chemical Properties Analysis

This compound is a solid or semi-solid substance at room temperature . It has a molecular weight of 228.33 .

Scientific Research Applications

Synthesis and Auxiliary Applications

Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate has been synthesized and used as a chiral auxiliary in dipeptide synthesis, as well as in the preparation of enantiomerically pure compounds. Its derivative, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, has been employed for the synthesis of various compounds including 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate with high enantiomer ratios. Additionally, it has been used for Michael additions and alkylations with high selectivity and diastereoselectivities (Studer, Hintermann, & Seebach, 1995).

Synthesis of Substituted Derivatives

Research includes the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates and its derivatives, demonstrating the compound's versatility in creating various substituted forms. The process involves reactions like the Mitsunobu reaction and alkaline hydrolysis to afford different isomers (Boev et al., 2015).

Role in Anticancer Drug Synthesis

Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a derivative, is a significant intermediate in the synthesis of small molecule anticancer drugs. Its synthesis from piperidin-4-ylmethanol demonstrates its application in developing potent anti-tumor inhibitors (Zhang et al., 2018).

Intermediate in Protein Tyrosine Kinase Inhibitor Synthesis

It serves as an important intermediate in synthesizing Jak3 inhibitor—CP-690550, indicating its role in the development of novel pharmaceuticals (Chen Xin-zhi, 2011).

Synthesis of Rho-Kinase Inhibitor Intermediates

The compound has been synthesized for multikilogram production as a key intermediate of the Rho-kinase inhibitor K-115, illustrating its scale-up potential in pharmaceutical manufacturing (Gomi et al., 2012).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has the signal word ‘Warning’ and is associated with the hazard statements H302, H315, H319, and H335. The precautionary statements associated with it are P261 and P305+P351+P338 .

properties

IUPAC Name

tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-7-13(6)12(4,5)9-14/h7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKJURRWALNUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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